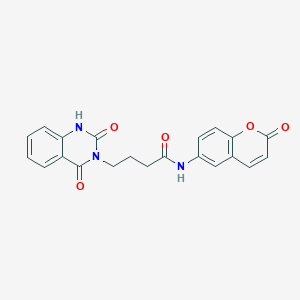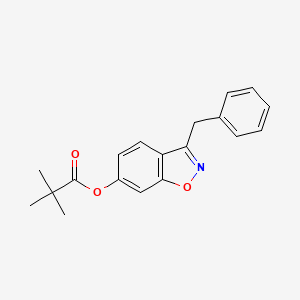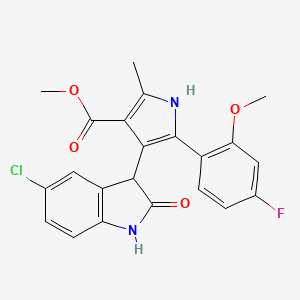![molecular formula C19H19NO6 B11161320 Dimethyl 2-{[2-(4-methoxyphenyl)acetyl]amino}terephthalate](/img/structure/B11161320.png)
Dimethyl 2-{[2-(4-methoxyphenyl)acetyl]amino}terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-{[2-(4-methoxyphenyl)acetyl]amino}terephthalate is an organic compound with a complex structure that includes a terephthalate backbone and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-{[2-(4-methoxyphenyl)acetyl]amino}terephthalate typically involves multiple steps. One common method includes the reaction of 2-(4-methoxyphenyl)acetic acid with terephthalic acid derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{[2-(4-methoxyphenyl)acetyl]amino}terephthalate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Dimethyl 2-{[2-(4-methoxyphenyl)acetyl]amino}terephthalate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which Dimethyl 2-{[2-(4-methoxyphenyl)acetyl]amino}terephthalate exerts its effects involves interactions with specific molecular targets. These interactions can influence various pathways, leading to the desired biological or chemical outcomes. The exact mechanism can vary depending on the application and the specific conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other terephthalate derivatives and methoxyphenyl-containing compounds. Examples include:
- Dimethyl aminoterephthalate
- Dimethyl 2-aminoterephthalate
Uniqueness
What sets Dimethyl 2-{[2-(4-methoxyphenyl)acetyl]amino}terephthalate apart is its unique combination of functional groups, which allows it to participate in a wide range of reactions and applications. Its methoxyphenyl group, in particular, provides specific reactivity that can be harnessed in various scientific and industrial processes .
Properties
Molecular Formula |
C19H19NO6 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
dimethyl 2-[[2-(4-methoxyphenyl)acetyl]amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C19H19NO6/c1-24-14-7-4-12(5-8-14)10-17(21)20-16-11-13(18(22)25-2)6-9-15(16)19(23)26-3/h4-9,11H,10H2,1-3H3,(H,20,21) |
InChI Key |
SPHLZUSUJGPKPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(propanoylamino)benzamide](/img/structure/B11161244.png)
![2-(2-fluorophenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide](/img/structure/B11161251.png)
![1-(4-fluorophenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11161253.png)
![1-cyclohexyl-N-[4-(dipropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11161258.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide](/img/structure/B11161264.png)

![7-[(3,4-dichlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11161270.png)

![N-(3,5-dimethylphenyl)-2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11161288.png)
![1-(4-chlorobenzyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B11161295.png)
![ethyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B11161297.png)
![12-chloro-3-(2,4-dimethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11161300.png)

![1-butyl-N-{4-[(3,4-dimethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11161310.png)
